![molecular formula C6H6N6O2 B1297579 1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone CAS No. 447409-41-8](/img/structure/B1297579.png)

1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

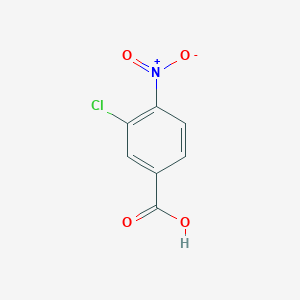

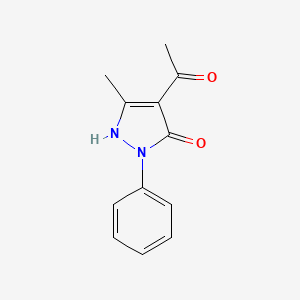

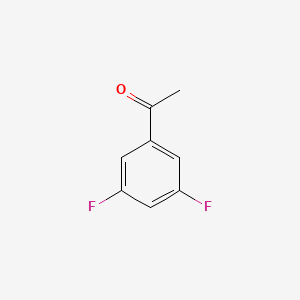

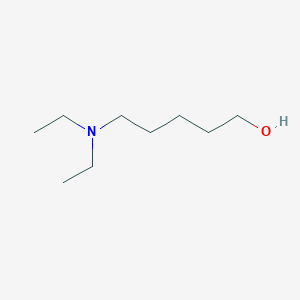

“1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone” is a compound with the molecular formula C6H6N6O2 . It is related to the 1,3,4-oxadiazole class of heterocyclic compounds, which are known to have a wide range of therapeutic applications .

Molecular Structure Analysis

The molecular structure of “1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone” includes an oxadiazole ring and a triazole ring, both of which are nitrogen-rich heterocycles .Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.19 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The topological polar surface area is 116 Ų .Aplicaciones Científicas De Investigación

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including 1,2,5-oxadiazolyl and triazolyl compounds, demonstrate a broad spectrum of biological activities, which makes them subjects of interest for the synthesis of potent pharmacological agents. The oxadiazole moiety, in particular, has been associated with antimicrobial, anticancer, and anti-inflammatory properties. Such compounds are researched for their potential in developing drugs with improved efficacy and reduced toxicity. For instance, 1,2,4-oxadiazole derivatives have shown promising antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities (Jalhan, S., et al., 2017; Wang, J.-J., et al., 2022).

Triazole Derivatives in Drug Synthesis

The triazole ring system is a critical scaffold in the synthesis of various pharmacologically active compounds. It is utilized in the fine organic synthesis industry for producing a range of products, including agricultural chemicals, pharmaceuticals, dyes, and high-energy materials. Triazoles' utility extends to the production of analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, highlighting their versatility in applied sciences and biotechnology (Nazarov, V.N., et al., 2021).

Antimicrobial Potential Against Staphylococcus aureus

The 1,2,3-triazole and 1,2,4-triazole hybrids have been identified as potential antimicrobial agents against Staphylococcus aureus, a significant cause of nosocomial and community-acquired infections. These compounds, acting as inhibitors of essential bacterial enzymes, show promise in addressing the challenge of antibiotic-resistant strains of S. aureus, thereby contributing to the development of novel anti-infective therapies (Li, J., & Zhang, J., 2021).

Synthesis and Pharmacology of Oxadiazole Derivatives

Oxadiazoles, particularly the 1,3,4- and 1,2,4- derivatives, are of great interest due to their favorable pharmacokinetic properties and their ability to form hydrogen bonds with biomolecules, enhancing their pharmacological activity. Recent studies focus on oxadiazole derivatives for their potential in treating various diseases, underscoring the ongoing research in organic synthesis, medicinal chemistry, and pharmacology to explore these compounds further (Saxena, S., et al., 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O2/c1-3(13)4-2-12(11-8-4)6-5(7)9-14-10-6/h2H,1H3,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYIYYUJZDJTNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=N1)C2=NON=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1297518.png)